molecular formula C22H23N3O4 B11295079 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11295079
M. Wt: 393.4 g/mol
InChI Key: NRQXCPIEDJEXIN-UHFFFAOYSA-N
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Description

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylphenoxy group: This step involves the reaction of the furan derivative with 3,4-dimethylphenol in the presence of a suitable catalyst.

    Formation of the oxazole ring: This is typically achieved through a cyclization reaction involving an appropriate nitrile and an amine.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the oxazole derivative with tetrahydrofuran-2-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler furan derivative with similar structural features.

    3,4-Dimethylphenol: A phenol derivative that shares the dimethylphenoxy group.

    Tetrahydrofuran-2-ylmethylamine: A compound with a similar tetrahydrofuran moiety.

Uniqueness

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H23N3O4/c1-14-5-6-16(10-15(14)2)27-13-18-7-8-20(28-18)22-25-19(11-23)21(29-22)24-12-17-4-3-9-26-17/h5-8,10,17,24H,3-4,9,12-13H2,1-2H3

InChI Key

NRQXCPIEDJEXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N)C

Origin of Product

United States

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